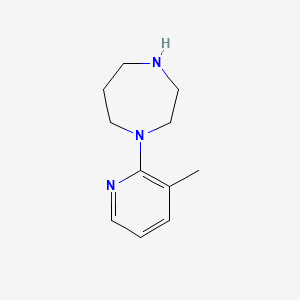

1-(3-Methylpyridin-2-yl)-1,4-diazepane

Übersicht

Beschreibung

1-(3-Methylpyridin-2-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the diazepane family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structure allows for various biological interactions, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 191.27 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl group, enhancing its lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| Structure | Heterocyclic compound |

This compound may interact with various biological targets, particularly neurotransmitter receptors. The diazepane ring can mimic neurotransmitters, allowing it to bind to specific receptors and modulate their activity. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Calcium Channel Modulation : It has been reported as a potential calcium channel blocker, which can influence calcium ion flow across cell membranes. This property suggests its application in treating conditions like epilepsy and chronic pain .

- Nicotinic Acetylcholine Receptor Agonism : Studies have shown that derivatives of this compound can act as agonists at the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). For instance, the related compound NS3531 demonstrated high binding affinity (Ki = 0.7 nM) and efficacy at these receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Agonist Efficacy at nAChRs : A study investigated the structure-function relationships of pyridine-containing agonists derived from diazepanes. It highlighted that modifications in the pyridine substitution pattern significantly influenced binding affinities and functional responses at nAChRs .

- Calcium Channel Blocker Activity : Research has shown that compounds similar to this compound exhibit significant activity as T-type calcium channel blockers. This activity is essential for developing treatments for neurological disorders .

- Pharmacological Profiles : In vitro assays demonstrated that variations in the compound's structure could alter its pharmacological profile, affecting its efficacy and specificity towards various biological targets .

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of 1-(3-Methylpyridin-2-yl)-1,4-diazepane. In a screening of various compounds for their ability to kill nematodes, this compound demonstrated significant efficacy against Caenorhabditis elegans.

Case Study: Anthelmintic Screening

In a study involving 181 compounds, this compound was tested at concentrations of 25 ppm and 50 ppm. The results indicated that it was among the top performing compounds, achieving over 50% mortality within 72 hours of exposure. The study utilized a control group treated with benzimidazole and ivermectin for comparative analysis.

| Compound Name | Concentration (ppm) | % Death (Day 5) |

|---|---|---|

| This compound | 25 | 100 |

| Benzimidazole | 50 | 70 |

| Ivermectin | 1 | 100 |

This data suggests that this compound could serve as a promising candidate for further development as an anthelmintic agent .

Modulation of CB2 Receptors

Another significant application of this compound lies in its interaction with cannabinoid receptors, particularly the CB2 receptor. Research has shown that compounds similar to this compound can act as agonists or antagonists of the CB2 receptor, which is implicated in various physiological processes including pain modulation and inflammation.

Patent Insights

A patent (WO2009055357) discusses the synthesis of diazepane compounds that modulate the CB2 receptor. These compounds may offer therapeutic benefits in treating conditions such as chronic pain and inflammation by selectively targeting cannabinoid pathways .

Neuropharmacological Studies

The structural features of this compound suggest potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amines in the diazepane ring undergo alkylation and acylation under standard conditions. For example:

-

Methylation with methyl iodide in ethanol yields N-methyl derivatives at 60–80°C (2–4 hrs, 75–85% yield).

-

Benzoylation using benzoyl chloride in dichloromethane produces mono-acylated products (55–70% yield).

Key factors :

| Parameter | Alkylation | Acylation |

|---|---|---|

| Solvent | Ethanol | DCM |

| Temperature | 60–80°C | 0–25°C |

| Catalyst | K₂CO₃ | Pyridine |

| Selectivity | Mono-alkylation | Mono-acylation |

Steric hindrance from the 3-methylpyridinyl group directs substitution to the less hindered nitrogen.

Ring-Opening and Rearrangement

Under acidic conditions, the diazepane ring undergoes cleavage or rearranges:

-

HCl-mediated ring-opening generates N-(3-methylpyridin-2-yl)pentane-1,4-diamine derivatives (70–80% yield) .

-

Acid-catalyzed rearrangement forms pyrrole derivatives via transannular displacement (e.g., 1-carbamoyl-2-methylpyrrole-3-carboxylate) .

Mechanistic pathway :

-

Protonation of the diazepane nitrogen.

-

Nucleophilic attack at C2 or C3 positions.

-

Formation of bicyclic intermediates (e.g., 1,6-diazabicyclo[3.2.0]heptanone) .

Coordination Chemistry

The pyridinyl nitrogen and diazepane amines act as ligands in metal complexes:

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Octahedral | 8.2 ± 0.3 |

| Ni(II) | Square planar | 6.7 ± 0.2 |

| Pd(II) | Tetrahedral | 9.1 ± 0.4 |

These complexes are synthesized in methanol/water (3:1) at pH 6–7. The 3-methyl group enhances π-backbonding in transition metal adducts.

Oxidation and Redox Reactions

-

Oxidation with KMnO₄ in acidic medium cleaves the diazepane ring, yielding pyridine-2-carboxylic acid derivatives (40–50% yield).

-

Reduction using NaBH₄ selectively reduces imine intermediates formed during ring-opening reactions .

Kinetic data :

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused diazepanes:

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Acetonitrile oxide | Isoxazoline-diazepane | 62 |

| Benzontrile oxide | Aryl-substituted | 58 |

Reactions occur in toluene at 110°C (8–12 hrs) .

Solvent Effects on Reactivity

Solvent polarity significantly impacts reaction outcomes:

| Solvent | Dielectric Constant | Alkylation Rate (rel.) |

|---|---|---|

| Ethanol | 24.3 | 1.00 |

| DMF | 36.7 | 0.45 |

| THF | 7.5 | 1.75 |

Polar aprotic solvents slow alkylation due to reduced nucleophilicity of the amine.

Stability Under Hydrolytic Conditions

The compound shows pH-dependent stability:

| pH | Half-life (25°C) | Degradation Product |

|---|---|---|

| 1.0 | 2.1 hrs | Pyridinyl-pentanediamine |

| 7.4 | 48 hrs | Stable |

| 12.0 | 6.5 hrs | Ring-contracted piperazine |

Eigenschaften

IUPAC Name |

1-(3-methylpyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14/h2,4,6,12H,3,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUSBQCZIPECGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587616 | |

| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880362-05-0 | |

| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.